N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a thiazole ring and a benzothiazole moiety. Thiazole and benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins , which are key mediators of inflammation.
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The nature of these interactions can be significantly affected by the substituents on the thiazole ring .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method is the reaction of 2-amino benzothiazole with 4-(thiazol-2-yl)benzyl chloride in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide is unique due to its dual thiazole and benzothiazole structure, which imparts a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.
Biological Activity
N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
This compound features a thiazole ring and a benzothiazole moiety, which are known for their significant biological activities. The compound's IUPAC name is N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzothiazole-2-carboxamide, and it has the CAS number 1421494-49-6. The molecular formula is C18H13N3OS2 and it exhibits properties typical of thiazole derivatives, including potential antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . A study evaluated its efficacy against various bacterial strains, showing significant inhibition rates. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
Pathogen | MIC (μg/mL) | Inhibition (%) |
---|---|---|
Acinetobacter baumannii | 100 | 99 |
Pseudomonas aeruginosa | 250 | 98 |
Staphylococcus aureus | 50 | 95 |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's IC50 values against different cancer cell lines are summarized below:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A-431 (epidermoid carcinoma) | 1.61 ± 1.92 | Bcl-2 inhibition |
Jurkat (T-cell leukemia) | 1.98 ± 1.22 | Caspase activation |
Molecular dynamics simulations revealed that the compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, suggesting a mechanism that could be exploited for therapeutic purposes in cancer treatment .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit pro-inflammatory cytokines in vitro, which may contribute to its therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Recent studies have highlighted the versatility of thiazole derivatives in drug development. For instance, compounds similar to this compound have been synthesized and tested for their biological activity:
- Thiazoles as Antitumor Agents : A series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant activity attributed to structural modifications .
- Combination Therapies : Research has explored the potential of combining thiazole-based compounds with existing chemotherapeutics to enhance efficacy and reduce resistance in cancer treatments .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of thiazole derivatives, providing insights into their potential clinical applications .
Properties
IUPAC Name |
N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-16(18-21-14-3-1-2-4-15(14)24-18)20-11-12-5-7-13(8-6-12)17-19-9-10-23-17/h1-10H,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBPSCNYHVEHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=C(C=C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.